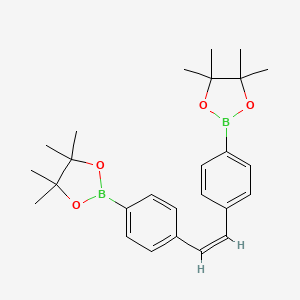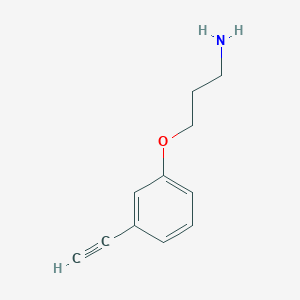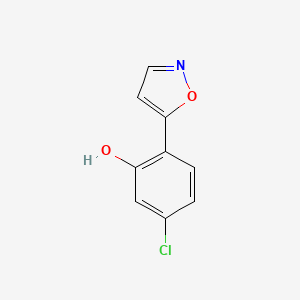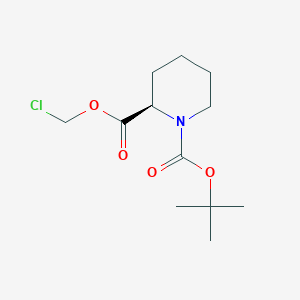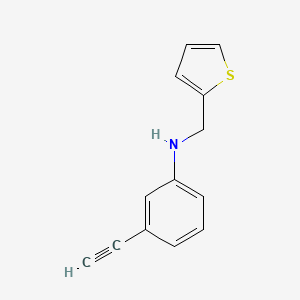
3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Übersicht
Beschreibung
“3-ethynyl-N-(thiophen-2-ylmethyl)aniline” is a chemical compound with the CAS Number: 1019586-19-6. It has a molecular weight of 213.3 and its molecular formula is C13H11NS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of thiophene derivatives is in corrosion inhibition. A study demonstrated that a thiophene Schiff base acts as an efficient inhibitor for the corrosion of mild steel in acidic environments. The compound's efficiency improves with concentration, and its adsorption on the steel surface follows Langmuir's isotherm. This suggests its potential in protecting metals against corrosion in industrial settings (Daoud et al., 2014).
Coordination Chemistry
Thiophene derivatives also find use in coordination chemistry. For instance, the synthesis and characterization of cationic allylnickel(II) complexes with thiophene Schiff bases highlight their potential in catalysis and material science. Such compounds exhibit unique structural and electronic properties that are crucial for developing new materials and catalysts (Belkhiria et al., 2018).
Photophysical Properties
Thiophene-functionalized molecules have been synthesized to explore their photophysical and electrochemical properties, indicating their application in optoelectronic devices. These compounds exhibit phenomena like aggregation-enhanced emission and aggregation-caused quenching, making them suitable candidates for photovoltaic materials (Niu et al., 2013).
π-Conjugated Ligands and Complexes
The use of para-ethynyl aniline as a building block for π-conjugated ligands and acetylide complexes demonstrates the compound's versatility in forming multifunctional materials with potential applications in molecular electronics and photonics (Deeming et al., 2000).
Fluorescence Quenching for Aniline Sensing
Another application is in the development of thiophene substituted 1,3,4-oxadiazole derivatives for fluorescence quenching, which can serve as sensors for detecting aniline in various environments. This application is crucial for environmental monitoring and industrial processes where aniline detection is necessary (Naik et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
3-ethynyl-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIYJJXDOWTSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-N-(thiophen-2-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)

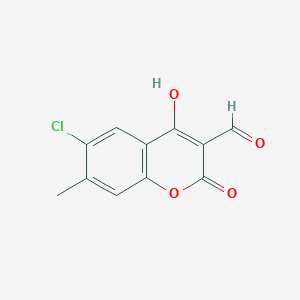
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
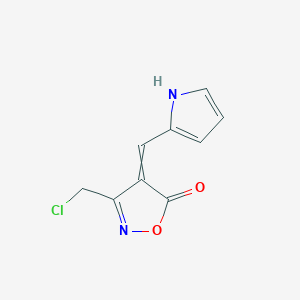
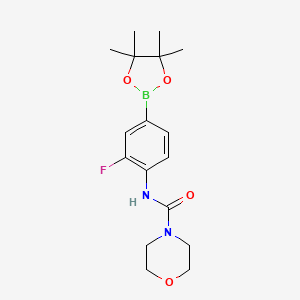
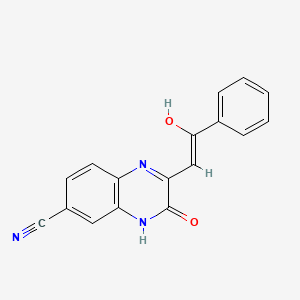
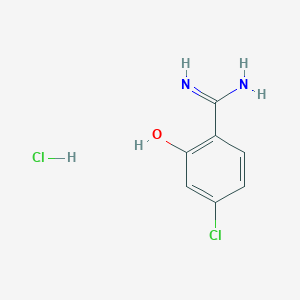
![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

